molecular formula C27H33Ga B13150464 Trimesitylgallium CAS No. 60607-12-7

Trimesitylgallium

Cat. No.: B13150464
CAS No.: 60607-12-7
M. Wt: 427.3 g/mol
InChI Key: XIAWAISWRNWEQP-UHFFFAOYSA-N
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Description

Trimesitylgallium (Ga(Mes)₃, where Mes = mesityl, C₆H₂-2,4,6-(CH₃)₃) is a sterically hindered organogallium compound characterized by three bulky mesityl ligands coordinated to a central gallium atom. Its synthesis involves the reaction of gallium trichloride (GaCl₃) with mesitylmagnesium bromide, yielding a thermally stable compound with a trigonal planar geometry . The mesityl groups provide exceptional steric protection, reducing its reactivity toward air and moisture compared to simpler alkylgallium compounds. This compound is pivotal in studying hydrolysis pathways and polynuclear gallium-oxo cluster formation, serving as a precursor for advanced materials like galloxanes and heterobimetallic oxides .

Properties

CAS No.

60607-12-7

Molecular Formula

C27H33Ga

Molecular Weight

427.3 g/mol

IUPAC Name

tris(2,4,6-trimethylphenyl)gallane

InChI

InChI=1S/3C9H11.Ga/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;

InChI Key

XIAWAISWRNWEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Ga](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Preparation Methods

Reaction of Gallium with Methylating Agents

The most common industrial and laboratory approach involves reacting elemental gallium with methylating agents such as methyl iodide (CH₃I) or methylmagnesium iodide (CH₃MgI).

Process Overview:

  • Step 1: Gallium metal reacts with methyl iodide or methylmagnesium iodide in an inert atmosphere (nitrogen or argon) to form methylgallium intermediates.
  • Step 2: These intermediates undergo further methylation to produce trimesitylgallium.

Key Reaction:

Ga + 3 CH₃I → Ga(CH₃)₃ + 3 I⁻

or

Ga + 3 CH₃MgI → Ga(CH₃)₃ + 3 MgI

Research Findings:

  • Kraus and Toonder (1933) first prepared TMG via methylation of gallium trichloride with methylmagnesium iodide, which is adaptable for this compound synthesis by employing bulky aryl groups instead of methyl groups.
  • The process is optimized by controlling reaction temperature (around 70°C) and molar ratios to maximize yield and purity.

Use of Gallium Salt and Methylmagnesium Chloride

According to a patent (CN106749354A), reacting gallium salts with methylmagnesium chloride in an organic solvent can produce high-purity this compound.

Reaction Conditions:

  • Organic solvents such as tetrahydrofuran (THF) or diethyl ether.
  • Molar ratios tailored to favor the formation of the triaryl gallium.
  • Controlled addition rates to prevent side reactions.

Preparation via Halide Intermediates

Formation of Gallium Triiodide (GaI₃)

A pivotal step involves synthesizing gallium triiodide (GaI₃) as an intermediate:

2 Ga + 3 I₂ → 2 GaI₃

This process is conducted under inert atmospheres at elevated temperatures (~120°C), ensuring complete reaction and minimal oxidation.

Methylation of Gallium Triiodide

GaI₃ reacts with methylating agents such as methyl iodide or methyl lithium to form this compound. The process involves:

  • Reacting GaI₃ with excess methyl iodide, often in the presence of catalysts or initiators.
  • Distillation and purification steps to isolate high-purity TMG.

Research Data:

  • The patent CN105175438A details a method where gallium triiodide reacts with trimethylaluminium in the presence of initiators to produce TMG with yields exceeding 90%.

One-Step Synthesis Using Organometallic Precursors

Use of Gallium-Magnesium Alloy

Recent innovations focus on one-step methods involving gallium-magnesium alloys, which are reacted directly with methyl halides in the presence of stabilizers and solvents.

Method Highlights:

  • Utilizing polyethylene glycol dimethyl ether as solvent.
  • Controlling the addition rate of methyl halides to optimize yield.
  • Distillation of low boiling point impurities to obtain high-purity TMG.

Research Findings:

  • A patent (CN102503969B) describes a high-purity, one-step synthesis involving gallium-magnesium alloys reacting with methyl halides, with distillation at low temperatures (~60°C) to purify the product.

Reaction Parameters:

Parameter Typical Range Notes
Temperature 120–220°C For reaction completion and distillation
Molar Ratio (Ga to methyl halide) 3.5–9:1 To favor formation of TMG
Reaction Time 24–28 hours Ensures high yield and purity

Data Summary and Comparative Analysis

Method Precursors Reaction Conditions Yield Purity Advantages Limitations
Methylation of Gallium Metal Gallium + CH₃I or CH₃MgI 70°C, 20–50 min >90% 99.9999% High purity, scalable Requires handling methyl iodide, toxic
Gallium Salt + Methylmagnesium Chloride Gallium salt + CH₃MgCl Controlled in inert solvent >90% High Cost-effective Multi-step, sensitive to moisture
Gallium-Magnesium Alloy + Methyl Halide Ga-Mg alloy + CH₃I 120–220°C, 24–28h >90% High One-step, industrially scalable Requires precise control of parameters
Gallium Triiodide Route Ga + I₂ → GaI₃ + methylation 120°C, inert atmosphere >90% High Well-established intermediates Additional steps, intermediate handling

Chemical Reactions Analysis

Types of Reactions

Trimesitylgallium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization of Trimesitylgallium(III)

This compound(III) (GaMes3) is a gallium compound that has been synthesized and characterized through various methods including elemental analysis, IR and 1H NMR data, Lewis acid-base studies, and X-ray structural analysis .

Crystallization and Structural Data:

  • This compound(III) crystallizes in the centrosymmetric trigonal space group P3 (No. 147) .
  • The crystal parameters at 190°C (292K) are: a = 13.415(4)Å, c = 7.628(2)Å, and V = 1188.9(5)Å3 .
  • The calculated density is 1.19 g cm-3 for a molecular weight of 427.3 and Z = 2 .
  • Single crystal X-ray diffraction data was collected using a Syntex P21 automated four-circle diffractometer .

Preparation and Purification:

  • GaMes3 can be prepared in 72% yield using a typical Grignard reaction .
  • The ethyl ether solvent is easily removed by vacuum distillation .
  • The product can be partially purified by sublimation at 160-175°C under high vacuum and recrystallized from pentane solution .

Lewis Acidity:

  • This compound(III) appears to be a weak Lewis acid .
  • It does not form stable adducts with Et2O or THF that resist dissociation at room temperature .

Reactivity of Mesitylgallium(III) Derivatives

The mesityl ring (C6Me3H2-Mes) on gallium(III) can be utilized as a ligand .

Reactions with Molybdenum Complexes:

  • The reaction of this compound with molybdenum complexes has been studied .
  • [(CO)3MoMes]GaMes2 cocrystallizes with a benzene solvent molecule in the triclinic space group P1 .
  • [(CO)3MoMes]2GaMes crystallizes in the orthorhombic space group Pbcn .

Cleavage with Anhydrous HCl:

  • New arene complexes react with anhydrous HCl in either DME or THF solution .
  • The gallium-mesityl carbon bond to the uncomplexed mesityl ring was preferentially cleaved .

Potential Applications

While the provided documents do not explicitly detail current applications of this compound, the information provided allows for inferences regarding potential applications.

Material Science:

  • The detailed structural characterization of this compound(III) by X-ray diffraction provides valuable data for material scientists . This data can be used to understand the solid-state packing and crystal structure, which is crucial for designing new materials with specific properties.

Catalysis:

  • As an organogallium compound, this compound(III) could potentially be used as a catalyst or a component in catalytic systems . The Lewis acidity of GaMes3, though weak, might be tuned through chemical modifications to facilitate various chemical transformations.

Chemical Precursor:

  • This compound(III) can serve as a precursor for synthesizing other gallium-containing compounds . The ability to cleave the gallium-mesityl carbon bond selectively, as demonstrated in reactions with anhydrous HCl, allows for the creation of diverse gallium complexes with tailored properties.

Mechanism of Action

The mechanism of action of trimesitylgallium involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. Additionally, the gallium center can participate in coordination chemistry, forming complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylgallium (Ga(CH₃)₃)

  • Structure and Bonding : Trimethylgallium adopts a trigonal planar structure with shorter Ga–C bonds (1.96 Å) compared to Trimesitylgallium’s Ga–C bonds (2.02 Å), reflecting reduced steric strain .
  • Reactivity : Trimethylgallium is highly pyrophoric and reacts explosively with water, forming methane and gallium hydroxide. In contrast, this compound undergoes controlled hydrolysis, producing tetranuclear clusters like [Mes₆Ga₆O₄(OH)₄] due to steric hindrance .
  • Applications : Trimethylgallium is widely used in chemical vapor deposition (CVD) for semiconductor manufacturing (e.g., GaN films), whereas this compound’s stability makes it suitable for synthesizing well-defined oxide clusters .

Trimesitylaluminum (Al(Mes)₃)

  • Structural Differences : While isostructural to this compound, the smaller ionic radius of Al³⁺ (0.535 Å vs. Ga³⁺’s 0.620 Å) results in shorter M–C bonds (Al–C: 1.98 Å vs. Ga–C: 2.02 Å) .
  • Hydrolysis Behavior: Trimesitylaluminum hydrolyzes faster than this compound, forming aluminoxane cages ([Mes₆Al₆O₄(OH)₄]) with distinct Al–O–Al connectivity, whereas Ga analogs exhibit Ga–O–Ga motifs .
  • Thermal Stability : this compound demonstrates higher thermal stability (decomposes at ~250°C) compared to Trimesitylaluminum (~200°C), attributed to stronger Ga–C bonds .

Triethylgallium (Ga(C₂H₅)₃)

  • Steric and Electronic Effects : Triethylgallium’s ethyl groups offer moderate steric protection compared to mesityl, resulting in intermediate reactivity. It hydrolyzes to form less-defined Ga(OH)₃ precipitates rather than clusters .
  • Industrial Use : Like Trimethylgallium, it is employed in CVD but requires stricter handling due to higher volatility and reactivity .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Bond Length (M–C, Å) Decomposition Temp (°C)
This compound Ga(Mes)₃ 579.24 2.02 250
Trimethylgallium Ga(CH₃)₃ 114.83 1.96 130
Trimesitylaluminum Al(Mes)₃ 507.18 1.98 200
Triethylgallium Ga(C₂H₅)₃ 156.91 1.99 160

Research Findings

  • Hydrolysis Pathways: this compound’s hydrolysis proceeds via a stepwise mechanism, initially forming monomeric hydroxides that aggregate into tetranuclear clusters. This contrasts with Trimethylgallium’s rapid, uncontrolled hydrolysis .
  • Steric vs. Electronic Effects : The mesityl group’s bulk dominates over electronic effects in stabilizing Ga(III), as evidenced by this compound’s resistance to oxidation compared to Triethylgallium .
  • Cross-Metal Comparisons : Trimesitylaluminum exhibits faster hydrolysis kinetics than this compound due to Al’s higher electrophilicity, highlighting the role of the central metal in reactivity .

Biological Activity

Trimesitylgallium (TMG) is an organometallic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and antimicrobial applications. This article explores the biological mechanisms, efficacy, and safety profiles of TMG, drawing from diverse research findings and case studies.

Overview of this compound

This compound is a gallium-based compound characterized by three mesityl groups attached to a gallium atom. Its unique structure allows it to interact with biological systems in ways that can disrupt cellular processes, particularly those related to iron metabolism.

  • Iron Mimicry :
    • Gallium compounds, including TMG, act as iron mimetics. They can compete with iron for binding sites on transferrin, leading to increased cellular uptake of gallium ions. This competition is crucial as many cancer cells rely on iron for proliferation .
    • TMG has been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby inducing apoptosis in tumor cells .
  • Induction of Apoptosis :
    • Studies have demonstrated that TMG can activate pro-apoptotic pathways involving BAX and caspase-3, leading to programmed cell death in various cancer cell lines . The induction of apoptosis was confirmed through DNA fragmentation assays and the observation of characteristic "laddering" patterns in treated cells .

Efficacy Against Cancer

Case Studies and Research Findings :

  • Cytotoxicity Studies : In vitro studies have shown that TMG exhibits significant cytotoxic effects against several cancer cell lines, including DLD-1 (colon cancer) and A549 (lung adenocarcinoma). The IC50 values for TMG were found to be comparable to those of conventional chemotherapeutics like cisplatin .
  • Selectivity : Research indicates that TMG demonstrates a higher selectivity towards cancer cells compared to normal fibroblasts, suggesting its potential as a targeted therapeutic agent .

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
DLD-15.49 ± 0.16Apoptosis via BAX activation
A5496.20 ± 0.20Disruption of mitochondrial function
FaDu4.80 ± 0.15Cell cycle interference (G1 phase)
MCF-77.10 ± 0.25Induction of reactive oxygen species

Antimicrobial Activity

In addition to its anticancer properties, TMG has shown promise as an antimicrobial agent:

  • Gram-Negative Bacteria : Studies indicate that gallium-based compounds exhibit broad-spectrum activity against Gram-negative bacteria at low concentrations (around 1-5 µg/ml), demonstrating effectiveness in disrupting biofilms and reducing drug resistance .
  • Mechanism : The antimicrobial action is believed to stem from gallium's ability to mimic iron, thereby interfering with iron-dependent metabolic processes in bacteria .

Safety and Toxicology

While the therapeutic potential of TMG is significant, safety profiles must be considered:

  • Toxicological Studies : Research has highlighted the need for comprehensive toxicological evaluations of gallium compounds. Initial studies suggest that while TMG can induce apoptosis in cancer cells, it may also affect normal cells depending on concentration and exposure duration .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of gallium-based drugs in various cancer types. These studies aim to establish optimal dosing regimens that maximize therapeutic benefits while minimizing adverse effects .

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